molecular formula C11H15N3O B6179564 1-(3-methylphenyl)-4-nitrosopiperazine CAS No. 2758004-65-6

1-(3-methylphenyl)-4-nitrosopiperazine

Cat. No. B6179564
CAS RN: 2758004-65-6
M. Wt: 205.3
InChI Key:
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Description

1-(3-methylphenyl)-4-nitrosopiperazine (MPNP) is an organic compound that has been studied for its potential applications in the fields of medicine, biochemistry and physiology. It is a derivative of piperazine, a cyclic compound containing two nitrogen atoms. MPNP has been found to possess a variety of properties, including antimicrobial, antifungal, anti-inflammatory and anti-cancer activities. MPNP has been studied for its potential use as a drug, as well as for its potential as a research tool for investigating biochemical and physiological processes.

Scientific Research Applications

1-(3-methylphenyl)-4-nitrosopiperazine has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of drugs, as well as in the study of biochemical and physiological processes. It has also been used to study the effects of environmental agents on cellular processes. In addition, this compound has been used to study the effects of genetic mutations on biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 1-(3-methylphenyl)-4-nitrosopiperazine is still not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids and proteins. In addition, this compound has been found to interact with certain receptors, resulting in the inhibition of certain cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been found to reduce the production of certain proteins involved in inflammation, and it has been found to reduce the production of certain proteins involved in cancer.

Advantages and Limitations for Lab Experiments

1-(3-methylphenyl)-4-nitrosopiperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be used with caution. In addition, it can interact with other compounds, resulting in unexpected results.

Future Directions

The potential applications of 1-(3-methylphenyl)-4-nitrosopiperazine are still being explored. Further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic applications. In addition, further research is needed to identify the potential adverse effects of this compound and to develop strategies to minimize these effects. Other potential future directions include the development of more efficient methods for synthesizing this compound and the exploration of its potential applications in the field of nanotechnology.

Synthesis Methods

1-(3-methylphenyl)-4-nitrosopiperazine is synthesized from piperazine by the reaction of 3-methylphenyl bromide with piperazine. The reaction is carried out in aqueous solution at a temperature of 50-60°C, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylphenyl)-4-nitrosopiperazine involves the nitrosation of 1-(3-methylphenyl)piperazine using a nitrosating agent.", "Starting Materials": [ "1-(3-methylphenyl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-(3-methylphenyl)piperazine in a suitable solvent (e.g. ethanol, methanol)", "2. Add the nitrosating agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "3. Continue stirring the reaction mixture for a period of time (e.g. 1-2 hours) until the reaction is complete", "4. Quench the reaction by adding a suitable reagent (e.g. sodium sulfite, sodium thiosulfate) to destroy any excess nitrosating agent", "5. Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane)", "6. Purify the product by recrystallization or chromatography if necessary" ] }

CAS RN

2758004-65-6

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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